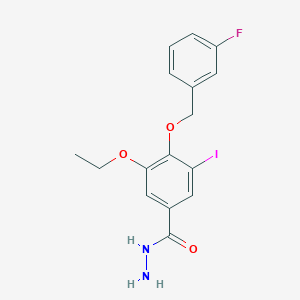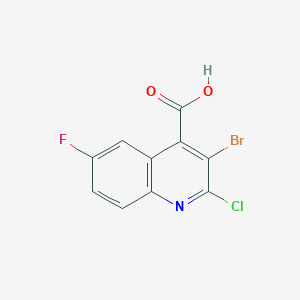![molecular formula C11H12N2OS B15228238 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . This compound is characterized by its thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of amino and ethanone functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with acetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
Uniqueness
1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ethanone groups allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(3-amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2OS/c1-5-4-8-9(12)10(7(3)14)15-11(8)13-6(5)2/h4H,12H2,1-3H3 |
InChI Key |
UDAKGKHORKBOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1C)SC(=C2N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
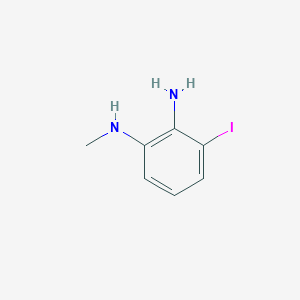
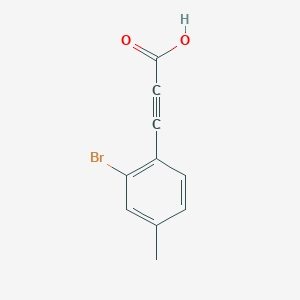
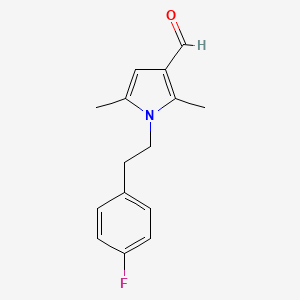
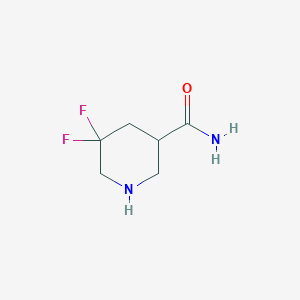
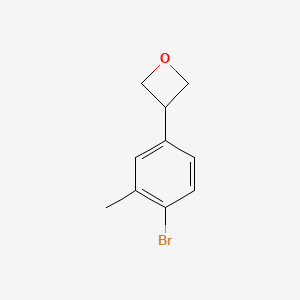
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
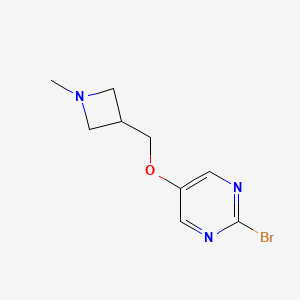
![(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide](/img/structure/B15228223.png)
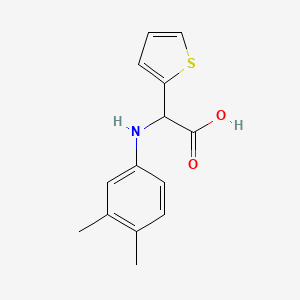
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
